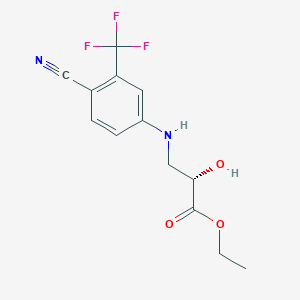
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate reagent to introduce the amino group.
Esterification: The final step involves the esterification of the hydroxylated intermediate with ethyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of trifluoromethylated compounds with biological systems.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (S)-3-((4-cyano-3-(difluoromethyl)phenyl)amino)-2-hydroxypropanoate
- Ethyl (S)-3-((4-cyano-3-(fluoromethyl)phenyl)amino)-2-hydroxypropanoate
- Ethyl (S)-3-((4-cyano-3-(methyl)phenyl)amino)-2-hydroxypropanoate
Uniqueness
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13F3N2O3 |
|---|---|
Poids moléculaire |
302.25 g/mol |
Nom IUPAC |
ethyl (2S)-3-[4-cyano-3-(trifluoromethyl)anilino]-2-hydroxypropanoate |
InChI |
InChI=1S/C13H13F3N2O3/c1-2-21-12(20)11(19)7-18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,11,18-19H,2,7H2,1H3/t11-/m0/s1 |
Clé InChI |
BZPFSWOOHFETMM-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@H](CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
SMILES canonique |
CCOC(=O)C(CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


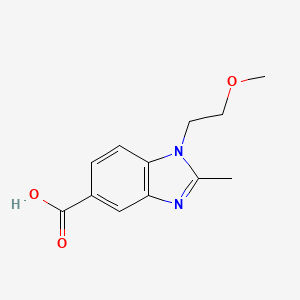



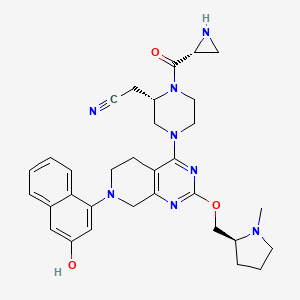

![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
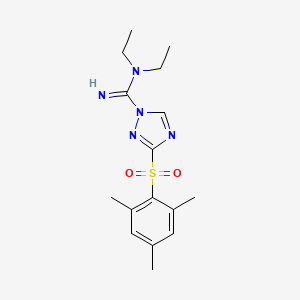



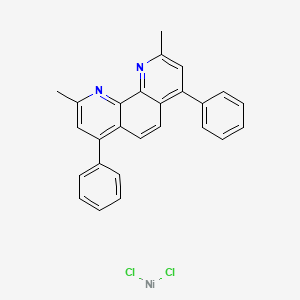
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
